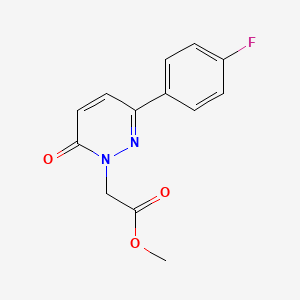

Methyl (3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl)acetate

Description

Methyl (3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl)acetate is a pyridazinone derivative characterized by a 4-fluorophenyl substituent at the 3-position and a methyl acetate group at the 1-position. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms. These compounds are of interest due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and osteoclast-inhibitory properties .

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O3/c1-19-13(18)8-16-12(17)7-6-11(15-16)9-2-4-10(14)5-3-9/h2-7H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAWCTYAFJDCIFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853330-00-4 | |

| Record name | METHYL (3-(4-FLUOROPHENYL)-6-OXO-1(6H)-PYRIDAZINYL)ACETATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl)acetate typically involves the following steps:

Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with the pyridazinone core.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl ester group, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Conditions for nucleophilic aromatic substitution often involve strong bases like sodium hydride or potassium tert-butoxide.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl)acetate is a synthetic organic compound featuring a fluorophenyl group that enhances its pharmacological properties. It has a molecular formula of C13H11FN2O3 and a molecular weight of 262.24. This compound belongs to the pyridazinone family, known for diverse biological activities and potential therapeutic uses.

Potential Applications

This compound has potential applications in several fields:

- Medicinal Chemistry Research indicates that this compound exhibits significant biological activities, particularly in medicinal chemistry.

- Biological Studies Studies on this compound's interactions with biological targets are crucial for understanding its mechanism of action.

Structural Similarity

This compound shares structural similarities with other compounds in the pyridazinone family:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Ethyl 2-(4-benzyl-3-methyl-6-oxopyridazin-1(6H)-yl)acetate | Benzyl group instead of fluorophenyl | Antinociceptive | Different substituent affects activity profile |

| Methyl (6-oxo-3-phenyl-1(6H)-pyridazinyl)acetate | Lacks fluorine substitution | Moderate antimicrobial | Lacks fluorine's electron-withdrawing effects |

| 2-(4-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-ylacetate | Chlorobenzene instead of fluorobenzene | Antimicrobial | Chlorine may alter lipophilicity compared to fluorine |

Mechanism of Action

The mechanism of action of Methyl (3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl)acetate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity and specificity, while the pyridazinone core can participate in hydrogen bonding and other interactions with biological targets.

Comparison with Similar Compounds

Methyl 2-(3-(4-Fluorophenyl)ureido)acetate (17b)

- Structure : Contains a ureido (-NHCONH-) linker instead of the pyridazinyl ring.

- Synthesis : Prepared via condensation reactions, yielding 77.8% under optimized conditions .

- Key Data : ESI-MS m/z = 227.1 [M+H]+, indicating a molecular weight of ~226.1 g/mol.

Ethyl 2-(4-Benzyl-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetate

- Structure : Features an ethyl ester and a benzyl group at the 4-position of the pyridazinyl ring.

- Synthesis : Involves cyclization reactions starting from carbohydrazide precursors .

- Key Data : Characterized by IR, NMR, and mass spectrometry; substituents like benzyl groups may increase lipophilicity compared to the 4-fluorophenyl group in the target compound.

2N1HIA (2-(3-(2-Fluoro-4-Methoxyphenyl)-6-Oxo-1(6H)-Pyridazinyl)-N-1H-Indol-5-Ylacetamide)

- Structure : Substituted with a 2-fluoro-4-methoxyphenyl group and an indole-acetamide side chain.

- Activity : Inhibits osteoclast differentiation via suppression of cathepsin K, highlighting the role of pyridazinyl derivatives in bone resorption therapies .

- Comparison : The indole-acetamide group in 2N1HIA may confer enhanced binding to biological targets compared to the methyl acetate group in the target compound.

Substituent Effects on Properties and Reactivity

Fluorine Position in Phenyl Rings

- 2-Fluorophenyl (CAS 1246064-80-1) : The ortho-fluorine substituent may introduce steric hindrance, reducing conformational flexibility and altering binding affinities .

Ester Groups

- Methyl vs. Ethyl Esters : Methyl esters (target compound) typically hydrolyze faster than ethyl esters () due to reduced steric hindrance, affecting metabolic stability .

Data Table: Key Comparative Parameters

| Compound Name | Substituents | Yield (%) | Molecular Weight (g/mol) | Notable Activity |

|---|---|---|---|---|

| Target Compound | 4-fluorophenyl, methyl acetate | Not Reported | ~264.2 (calculated) | Not Reported |

| Methyl 2-(3-(4-fluorophenyl)ureido)acetate | 4-fluorophenyl, ureido | 77.8 | 226.1 | Antimicrobial (inferred) |

| Ethyl 2-(4-benzyl-3-methyl-6-oxo-pyridazinyl)acetate | Benzyl, ethyl ester | 43 | ~318.3 (calculated) | Not Reported |

| 2N1HIA | 2-fluoro-4-methoxyphenyl, indole-amide | Not Reported | ~424.4 (calculated) | Osteoclast inhibition |

Biological Activity

Methyl (3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl)acetate is a synthetic organic compound that belongs to the class of pyridazinones. Its unique structure, characterized by a fluorophenyl group, enhances its potential pharmacological properties. This article explores the biological activity of this compound, summarizing relevant research findings, potential therapeutic applications, and comparisons with related compounds.

Chemical Structure and Properties

- Molecular Formula : C13H12FN3O2

- Molecular Weight : Approximately 262.24 g/mol

- CAS Number : 853330-00-4

This compound's structural characteristics suggest it may exhibit diverse biological activities similar to other pyridazinone derivatives, which are known for their medicinal properties.

Biological Activity Overview

Research indicates that this compound possesses several biological activities:

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of related pyridazinone compounds:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Ethyl 2-(4-benzyl-3-methyl-6-oxopyridazin-1(6H)-yl)acetate | Benzyl group instead of fluorophenyl | Antinociceptive | Different substituent affects activity profile |

| Methyl (6-oxo-3-phenyl-1(6H)-pyridazinyl)acetate | Lacks fluorine substitution | Moderate antimicrobial | Lacks fluorine's electron-withdrawing effects |

| 2-(4-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-ylacetate | Chlorobenzene instead of fluorobenzene | Antimicrobial | Chlorine may alter lipophilicity compared to fluorine |

Understanding the mechanism of action for this compound is crucial for assessing its therapeutic potential. While specific studies on this compound are sparse, insights can be drawn from related compounds:

- Receptor Interaction : Pyridazinone derivatives often interact with various biological receptors, potentially modulating pathways involved in inflammation and cell proliferation .

- Enzyme Inhibition : Some studies suggest that similar compounds can inhibit enzymes related to inflammatory responses or cancer cell growth, indicating a possible mechanism for this compound's activity.

Q & A

Q. What are the optimal synthetic routes for Methyl (3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl)acetate?

- Methodological Answer : A two-step approach is often employed: (i) Core Pyridazinone Synthesis : React 4-fluorophenylhydrazine with maleic anhydride derivatives under acidic conditions to form the 6-oxo-1(6H)-pyridazinyl scaffold. (ii) Esterification : Introduce the methyl acetate group via nucleophilic substitution using methyl chloroacetate in the presence of a base (e.g., KCO) in DMF or THF at 60–80°C. Key Considerations : Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7) and optimize pH to avoid hydrolysis of the ester group .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- HPLC : C18 column, mobile phase (acetonitrile/0.1% formic acid), retention time comparison with standards.

- NMR : H NMR (DMSO-d6) for verifying the 4-fluorophenyl (δ 7.2–7.4 ppm, doublet) and ester methyl (δ 3.7 ppm, singlet) groups.

- Mass Spectrometry : ESI-MS for molecular ion [M+H] at m/z 277.1 (calculated for CHFNO) .

- XRD : Single-crystal analysis (if crystallized) to confirm stereoelectronic effects of the 4-fluorophenyl substituent .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during characterization be resolved?

- Methodological Answer : Discrepancies in NMR signals (e.g., unexpected splitting or shifts) may arise from tautomerism in the pyridazinyl ring or solvent effects. Strategies include:

- Variable Temperature NMR : To identify dynamic equilibria (e.g., keto-enol tautomerism).

- 2D NMR (COSY, HSQC) : To assign coupling patterns and confirm connectivity.

- Computational Modeling : Compare experimental H NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) .

Q. What are the challenges in scaling up the synthesis, and how can they be mitigated?

- Methodological Answer :

- Intermediate Stability : The 6-oxo-pyridazinyl intermediate may degrade under prolonged heating. Use inert atmospheres (N) and controlled temperatures (<80°C).

- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) is effective for small batches, but for larger scales, switch to recrystallization (ethanol/water) .

- Yield Optimization : Replace DMF with less toxic solvents (e.g., acetonitrile) and employ microwave-assisted synthesis to reduce reaction time .

Q. What mechanistic insights exist for the biological activity of structurally related pyridazinyl derivatives?

- Methodological Answer : While direct data on this compound is limited, analogous pyridazinyl acetates (e.g., FMPPP) show mTOR/p70S6K inhibition and autophagy induction in cancer cells . To explore mechanisms:

- In Vitro Assays : Test kinase inhibition (IC) using recombinant mTOR and ATP-competitive binding assays.

- Molecular Docking : Model the compound’s interaction with mTOR’s active site (PDB ID: 4JSX) using AutoDock Vina, focusing on H-bonding with Val2240 and hydrophobic interactions with Leu2185 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.